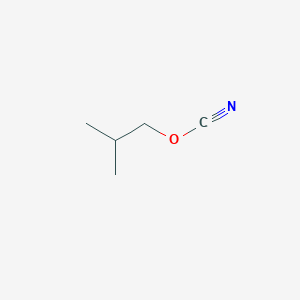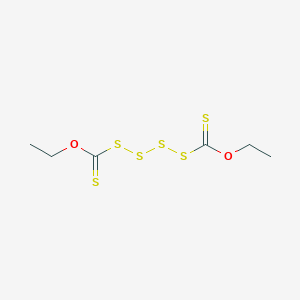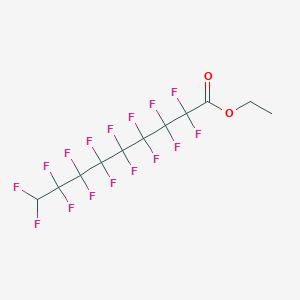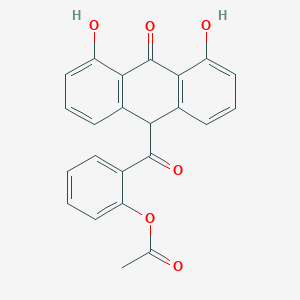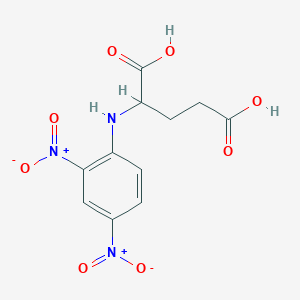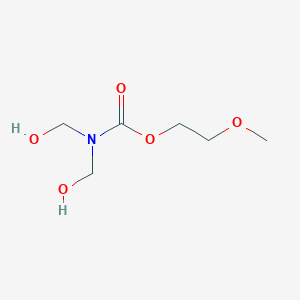
2-Methoxyethyl bis(hydroxymethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl bis(hydroxymethyl)carbamate, also known as MEBOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
2-Methoxyethyl bis(hydroxymethyl)carbamate functions as a carbamate compound, which means that it contains a carbonyl group and a nitrogen atom that can form a reversible bond with an enzyme's active site. 2-Methoxyethyl bis(hydroxymethyl)carbamate is believed to inhibit chitin synthesis in insects by binding to chitin synthase enzymes, which are responsible for the production of chitin, a key component of insect exoskeletons.
Efectos Bioquímicos Y Fisiológicos
2-Methoxyethyl bis(hydroxymethyl)carbamate has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for various applications. In terms of its physiological effects, 2-Methoxyethyl bis(hydroxymethyl)carbamate has been shown to be biocompatible and non-immunogenic, meaning it does not elicit an immune response in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Methoxyethyl bis(hydroxymethyl)carbamate is its biocompatibility and low toxicity, making it a safe and effective option for various applications. However, one limitation of 2-Methoxyethyl bis(hydroxymethyl)carbamate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for 2-Methoxyethyl bis(hydroxymethyl)carbamate research. One area of interest is the development of 2-Methoxyethyl bis(hydroxymethyl)carbamate-based drug delivery systems for various applications, including cancer treatment and gene therapy. Another area of interest is the development of 2-Methoxyethyl bis(hydroxymethyl)carbamate-based pesticides for agricultural use. Additionally, 2-Methoxyethyl bis(hydroxymethyl)carbamate's potential as a crosslinking agent for polymers could lead to the development of new materials with unique properties.
Métodos De Síntesis
2-Methoxyethyl bis(hydroxymethyl)carbamate can be synthesized through the reaction between 2-methoxyethylamine and formaldehyde in the presence of sodium hydroxide. The reaction produces a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-Methoxyethyl bis(hydroxymethyl)carbamate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-Methoxyethyl bis(hydroxymethyl)carbamate has been investigated as a potential drug delivery system due to its biocompatibility and ability to encapsulate drugs. In agriculture, 2-Methoxyethyl bis(hydroxymethyl)carbamate has been explored as a potential pesticide due to its ability to inhibit insect chitin synthesis. In material science, 2-Methoxyethyl bis(hydroxymethyl)carbamate has been investigated as a potential crosslinking agent for polymers.
Propiedades
Número CAS |
10143-22-3 |
|---|---|
Nombre del producto |
2-Methoxyethyl bis(hydroxymethyl)carbamate |
Fórmula molecular |
C6H13NO5 |
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
2-methoxyethyl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C6H13NO5/c1-11-2-3-12-6(10)7(4-8)5-9/h8-9H,2-5H2,1H3 |
Clave InChI |
SKJLIATVTKHMNL-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)N(CO)CO |
SMILES canónico |
COCCOC(=O)N(CO)CO |
Otros números CAS |
10143-22-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



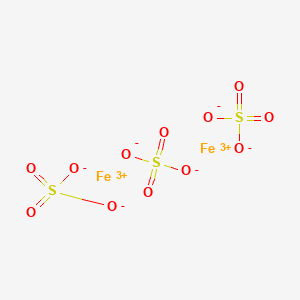
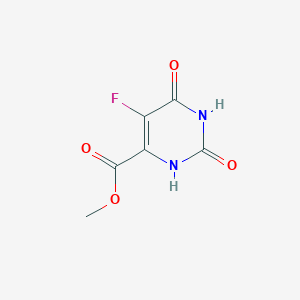
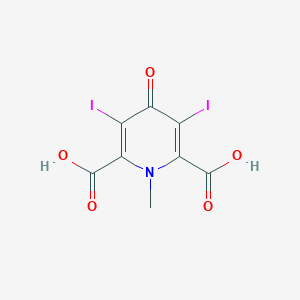
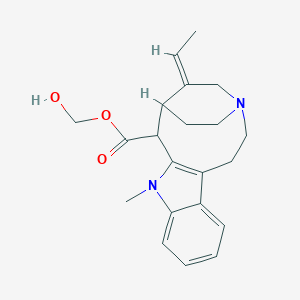
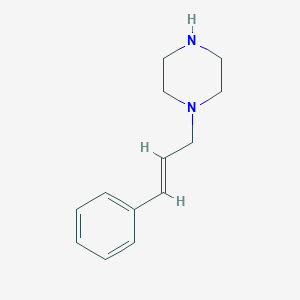
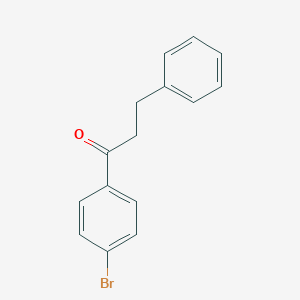
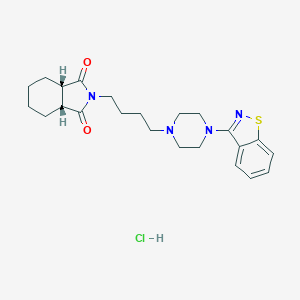
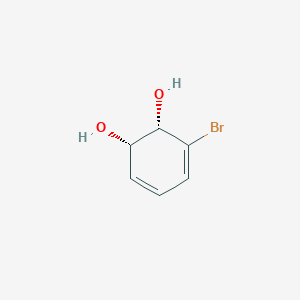
![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)
